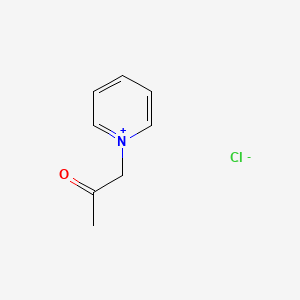

1-Acetonylpyridinium Chloride

Descripción

The exact mass of the compound 1-Acetonylpyridinium Chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10889. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Acetonylpyridinium Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Acetonylpyridinium Chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

1-pyridin-1-ium-1-ylpropan-2-one;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10NO.ClH/c1-8(10)7-9-5-3-2-4-6-9;/h2-6H,7H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHYYWKUENNZTMD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C[N+]1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370133 | |

| Record name | 1-Acetonylpyridinium Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42508-60-1 | |

| Record name | 42508-60-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Acetonylpyridinium Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Acetonylpyridinium Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Synthesis of 1-Acetonylpyridinium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Acetonylpyridinium Chloride, a quaternary ammonium salt with applications in organic synthesis. The document details the core synthesis pathway, experimental protocols derived from established chemical principles, and characterization data.

Introduction

1-Acetonylpyridinium Chloride is a pyridinium salt that serves as a versatile intermediate in organic synthesis. Its structure, featuring a reactive ketone functionality and a pyridinium core, makes it a valuable building block for the construction of more complex molecules. The synthesis of 1-Acetonylpyridinium Chloride is primarily achieved through the quaternization of pyridine with chloroacetone, a classic example of the Menshutkin reaction. This reaction involves the nucleophilic attack of the nitrogen atom of the pyridine ring on the electrophilic carbon of chloroacetone, leading to the formation of the corresponding pyridinium salt.

Synthesis Pathway

The synthesis of 1-Acetonylpyridinium Chloride proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of pyridine acts as a nucleophile, attacking the carbon atom bearing the chlorine atom in chloroacetone. The chloride ion is displaced, resulting in the formation of the 1-Acetonylpyridinium cation and a chloride anion.

Caption: Synthesis pathway of 1-Acetonylpyridinium Chloride.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 1-Acetonylpyridinium Chloride is not widely published in peer-reviewed literature, a general procedure can be derived from the well-established Menshutkin reaction and protocols for similar pyridinium salt syntheses. The following is a representative experimental protocol.

Materials:

-

Pyridine (C₅H₅N)

-

Chloroacetone (C₃H₅ClO)

-

Anhydrous diethyl ether ((C₂H₅)₂O)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine pyridine and chloroacetone. A slight excess of pyridine (e.g., 1.1 to 1.5 equivalents) is often used to drive the reaction to completion and to act as a solvent.

-

Reaction Conditions: The reaction mixture is typically heated to a moderate temperature, for instance, in the range of 40-60°C. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). The reaction time can vary and may require several hours to overnight for completion.

-

Isolation of the Product: After the reaction is deemed complete, the reaction mixture is cooled to room temperature. The product, being a salt, is often insoluble in non-polar solvents. Anhydrous diethyl ether is added to the flask to precipitate the crude 1-Acetonylpyridinium Chloride.

-

Purification: The precipitated solid is collected by vacuum filtration and washed with several portions of anhydrous diethyl ether to remove any unreacted starting materials. For further purification, recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed.

-

Drying: The purified product is dried under vacuum to remove any residual solvent.

Caption: General experimental workflow for the synthesis of 1-Acetonylpyridinium Chloride.

Data Presentation

Table 1: Reactant and Product Properties

| Compound | Formula | Molar Mass ( g/mol ) | Appearance |

| Pyridine | C₅H₅N | 79.10 | Colorless liquid |

| Chloroacetone | C₃H₅ClO | 92.52 | Colorless to amber liquid |

| 1-Acetonylpyridinium Chloride | C₈H₁₀ClNO | 171.62 | White to off-white solid |

Table 2: Spectroscopic Data for 1-Acetonylpyridinium Chloride

| Technique | Solvent | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Assignment |

| ¹H NMR | D₂O | ~2.4 (s, 3H) | -CH₃ |

| ~5.5 (s, 2H) | -CH₂- | ||

| ~8.0-9.0 (m, 5H) | Pyridinium protons | ||

| ¹³C NMR | D₂O | ~27 | -CH₃ |

| ~65 | -CH₂- | ||

| ~128-145 | Pyridinium carbons | ||

| ~205 | C=O | ||

| IR | KBr | ~1720 | C=O stretch |

| ~1630, 1485 | Pyridinium ring stretches |

Note: Spectroscopic data are approximate and can vary depending on the solvent and instrument used.

Conclusion

The synthesis of 1-Acetonylpyridinium Chloride is a straightforward process based on the well-established Menshutkin reaction. By reacting pyridine with chloroacetone, the desired quaternary ammonium salt can be obtained in good yield. The provided experimental protocol and characterization data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the synthesis and application of this versatile chemical intermediate. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high-purity product.

An In-depth Technical Guide to the Chemical Properties and Structure of Cetylpyridinium Chloride

An Important Note on the Subject Compound: Initial searches for "1-Acetonylpyridinium Chloride" yielded limited technical data, insufficient for the comprehensive guide requested. This suggests that "1-Acetonylpyridinium Chloride" may be a less common or potentially misidentified compound. Conversely, a wealth of scientific literature is available for the structurally related and commercially significant compound, Cetylpyridinium Chloride (CPC) . Given the detailed requirements of this guide, and its intended audience of researchers and drug development professionals, this document will focus on Cetylpyridinium Chloride, assuming it to be the compound of interest.

Introduction

Cetylpyridinium Chloride (CPC) is a cationic quaternary ammonium compound with the IUPAC name 1-hexadecylpyridin-1-ium chloride. It is widely recognized for its broad-spectrum antimicrobial properties and is a common active ingredient in various pharmaceutical and personal care products, including mouthwashes, toothpastes, lozenges, and throat sprays.[1][2][3] Its efficacy as an antiseptic lies in its ability to disrupt the cell membranes of bacteria and other microorganisms.[1][2][3] This guide provides a detailed overview of the chemical properties, structure, synthesis, and mechanism of action of Cetylpyridinium Chloride, tailored for professionals in research and drug development.

Chemical Structure and Properties

Cetylpyridinium Chloride consists of a pyridinium cation and a chloride anion. The cation features a pyridine ring where the nitrogen atom is quaternized with a 16-carbon alkyl chain (a cetyl group). This amphiphilic structure, comprising a hydrophilic cationic head (the pyridinium ring) and a long hydrophobic tail (the cetyl chain), is central to its biological activity.[1][2]

Physicochemical Properties

The key physicochemical properties of Cetylpyridinium Chloride are summarized in the table below.

| Property | Value | References |

| CAS Number | 123-03-5 (anhydrous), 6004-24-6 (monohydrate) | |

| Molecular Formula | C₂₁H₃₈ClN | |

| Molecular Weight | 339.99 g/mol (anhydrous), 358.0 g/mol (monohydrate) | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 77-83 °C | |

| Boiling Point | ~496.25 °C (rough estimate) | |

| Solubility | Freely soluble in water, ethanol, and chloroform. Very slightly soluble in benzene and ether. | [4] |

| logP | 1.71 |

Spectral Data

A summary of the available spectral data for Cetylpyridinium Chloride is provided below.

| Spectrum Type | Key Peaks/Signals (δ in ppm for NMR) | References |

| ¹H NMR (CDCl₃) | ~9.55 (d), ~8.54 (t), ~8.21 (d) (pyridinium protons); ~4.98 (t, N-CH₂); ~2.04 (m, N-CH₂-CH₂); ~1.25-1.42 (m, alkyl chain); ~0.88 (t, terminal CH₃) | |

| ¹³C NMR | Data available in spectral databases. | |

| IR (ATR) | Characteristic peaks for C-H stretching of the alkyl chain (~2920 and 2850 cm⁻¹), and aromatic C=C stretching of the pyridinium ring (~1640 cm⁻¹). | |

| UV-Vis (Ethanol) | λmax at approximately 203 nm and 260 nm. | [4] |

Synthesis of Cetylpyridinium Chloride

Cetylpyridinium Chloride is typically synthesized via a nucleophilic substitution reaction between pyridine and a cetyl halide, most commonly cetyl chloride (1-chlorohexadecane).

Experimental Protocol: Synthesis via Condensation Reaction

The following protocol is based on established synthesis methodologies.

Materials:

-

1-Chlorohexadecane (Cetyl chloride)

-

Pyridine

-

Ethanol

-

Acetone

-

Activated Carbon

-

Deionized Water

Procedure:

-

Condensation Reaction: In a round-bottom flask equipped with a reflux condenser, add 1-chlorohexadecane and a molar excess of pyridine. Heat the reaction mixture to 100-125 °C and maintain for 10-14 hours.

-

Pyridine Removal: After the reaction is complete, allow the mixture to cool. Remove the excess pyridine by vacuum distillation.

-

Decolorization: To the resulting crude product, add an alcoholic solvent (e.g., ethanol) and a small amount of activated carbon. Reflux the mixture for 20-50 minutes to decolorize.

-

Primary Crystallization: Filter the hot solution to remove the activated carbon. Allow the filtrate to cool to room temperature, then cool further to 0-15 °C to induce crystallization. Collect the crude cetylpyridinium chloride crystals by filtration.

-

Purification (Recrystallization):

-

Dissolve the crude product in a mixture of water and acetone (e.g., 1:8 v/v). Heat the mixture to dissolve the solid, then allow it to cool to crystallize. Filter to collect the primary crystals.

-

For further purification, dissolve the primary crystals in a mixture of ethanol and acetone (e.g., 1:4 v/v) with heating. Cool the solution to induce crystallization of the purified cetylpyridinium chloride.

-

-

Drying: Collect the final product by filtration and dry under vacuum to yield a white, fine crystalline powder.

Synthesis Workflow Diagram

Mechanism of Antimicrobial Action

The antimicrobial activity of Cetylpyridinium Chloride is attributed to its cationic surfactant properties. The positively charged pyridinium head group interacts with the negatively charged components of microbial cell membranes, such as phospholipids and proteins.[1][2][3]

This interaction leads to the disruption of the cell membrane's integrity. The hydrophobic cetyl tail penetrates the lipid bilayer, causing a loss of membrane fluidity and the formation of pores.[1][2] This disruption results in the leakage of essential intracellular components, such as ions and metabolites, ultimately leading to cell death.[3]

Signaling Pathway of Membrane Disruption

References

"1-Acetonylpyridinium Chloride" CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetylpyridinium chloride (CPC) is a quaternary ammonium compound with a broad spectrum of antimicrobial activity. It is widely utilized as an active ingredient in various over-the-counter products, including mouthwashes, toothpastes, lozenges, and nasal sprays, for its antiseptic properties. This technical guide provides an in-depth overview of Cetylpyridinium Chloride, including its chemical identifiers, physical and chemical properties, synthesis protocols, antimicrobial efficacy, and mechanism of action.

Chemical Identifiers and Physical Properties

Cetylpyridinium chloride is chemically known as 1-hexadecylpyridin-1-ium chloride. It is available in both anhydrous and monohydrate forms.

Table 1: Chemical Identifiers for Cetylpyridinium Chloride

| Identifier | Anhydrous Form | Monohydrate Form |

| CAS Number | 123-03-5 | 6004-24-6 |

| Molecular Formula | C₂₁H₃₈ClN | C₂₁H₃₈ClN·H₂O |

| Molecular Weight | 340.0 g/mol | 358.0 g/mol |

| IUPAC Name | 1-hexadecylpyridin-1-ium chloride | 1-hexadecylpyridin-1-ium chloride monohydrate |

| Synonyms | CPC, 1-Hexadecylpyridinium chloride | N-Hexadecylpyridinium chloride monohydrate |

| InChI | InChI=1S/C21H38N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;/h15,17-18,20-21H,2-14,16,19H2,1H3;1H/q+1;/p-1 | InChI=1S/C21H38N.ClH.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;;/h15,17-18,20-21H,2-14,16,19H2,1H3;1H;1H2/q+1;;/p-1 |

| SMILES | CCCCCCCCCCCCCCCC[n+]1ccccc1.[Cl-] | CCCCCCCCCCCCCCCC[n+]1ccccc1.O.[Cl-] |

Table 2: Physical and Chemical Properties of Cetylpyridinium Chloride

| Property | Value |

| Appearance | White to off-white crystalline powder[1] |

| Melting Point | 77 °C (anhydrous)[2], 80-83 °C (monohydrate)[2] |

| Solubility | Freely soluble in water and chloroform; very slightly soluble in ether; insoluble in acetone, acetic acid, and ethanol[1] |

| logP | 1.71[1] |

| Critical Micelle Concentration (CMC) | ~0.0009–0.0011 M (highly dependent on salt concentration)[2] |

| pH (10 g/L in H₂O at 20 °C) | 5.0 - 5.4 |

Synthesis of Cetylpyridinium Chloride

Cetylpyridinium chloride is typically synthesized via the quaternization of pyridine with a cetyl halide, most commonly cetyl chloride.

Experimental Protocol: Batch Synthesis of Cetylpyridinium Chloride[3]

Materials:

-

Chloro-hexadecane (Cetyl chloride)

-

Pyridine

-

Ethanol

-

Acetone

-

Activated Carbon

-

Water

Procedure:

-

Condensation Reaction:

-

In a reaction vessel, add chloro-hexadecane and pyridine in an appropriate molar ratio.

-

Heat the reaction mixture to 100-125 °C and maintain for 10-14 hours.

-

After the reaction is complete, recover the excess pyridine under reduced pressure.

-

To the residue, add an alcoholic solvent (e.g., ethanol) and activated carbon for decolorization.

-

Reflux the mixture for 20-50 minutes.

-

Cool the mixture to induce crystallization and obtain the crude cetylpyridinium chloride product.

-

-

Primary Purification:

-

Dissolve the crude product in a mixture of water and acetone (ratio of 1:1 to 1:15).

-

Heat the mixture to dissolve the solid, followed by cooling to allow for crystallization.

-

Collect the primary crystals.

-

-

Secondary Crystallization:

-

Dissolve the primary crystals in a mixture of ethanol and acetone (ratio of 1:1 to 1:15).

-

Heat to dissolve and then cool to recrystallize, yielding the purified cetylpyridinium chloride.

-

Experimental Protocol: Continuous Flow Synthesis of Cetylpyridinium Chloride[4]

A more recent and efficient method involves continuous flow synthesis, which significantly reduces reaction time.[3]

Materials:

-

1-Chlorohexadecane

-

Pyridine

Procedure:

-

Prepare separate solutions of 1-chlorohexadecane and pyridine.

-

Pump the reactant solutions into a heated coil reactor using a syringe pump.

-

The reaction is carried out at an elevated temperature within the coil reactor.

-

The product stream is collected at the outlet of the reactor.

-

Purification is achieved by precipitation and washing. This method has been shown to reduce reaction times from over 24 hours to 30 minutes with high yield and purity.[3]

Antimicrobial Activity and Efficacy

Cetylpyridinium chloride exhibits a broad spectrum of activity against bacteria (Gram-positive and Gram-negative) and fungi.[4] Its efficacy is concentration-dependent.

Table 3: Minimum Inhibitory Concentrations (MICs) of Cetylpyridinium Chloride against Various Microorganisms

| Microorganism | MIC Range (µg/mL) | Reference |

| Streptococcus mutans | 1.25 - 62.5 | [1] |

| Streptococcus sanguis | 1.25 - 62.5 | [1] |

| Escherichia coli | 1.25 - 62.5 | [1] |

| Staphylococcus aureus (Oxford) | 1.25 - 62.5 | [1] |

| Candida albicans | 1.25 - 62.5 | [1] |

| Staphylococcus aureus (in saliva) | 7.8 - 15.6 | [1] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 10 | [5] |

| Methicillin-sensitive Staphylococcus aureus (MSSA) | 2 | [5] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Dilution Method)[6][7]

Materials:

-

Mueller-Hinton Agar

-

Cetylpyridinium chloride stock solution

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile petri dishes

-

Sterile distilled water

Procedure:

-

Prepare serial dilutions of the cetylpyridinium chloride stock solution in sterile distilled water.

-

Add a defined volume of each dilution to molten Mueller-Hinton agar.

-

Pour the agar-CPC mixture into sterile petri dishes and allow to solidify.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

-

Inoculate the agar plates with the bacterial suspension.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

-

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of CPC that completely inhibits visible growth of the organism.[5]

Mechanism of Action

The primary mechanism of action of cetylpyridinium chloride is the disruption of the microbial cell membrane.[6]

-

Electrostatic Interaction: The positively charged pyridinium headgroup of CPC interacts with the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (in Gram-negative bacteria) and teichoic acids (in Gram-positive bacteria).[6]

-

Membrane Disruption: The hydrophobic cetyl tail inserts into and disrupts the lipid bilayer of the cell membrane.[6]

-

Leakage of Cellular Contents: This disruption increases membrane permeability, leading to the leakage of essential intracellular components like ions and metabolites.

-

Cell Death: The loss of cellular integrity and essential components ultimately results in bacterial cell death.

Visualizations

Synthesis of Cetylpyridinium Chloride (Batch Process)

Caption: Workflow for the batch synthesis of Cetylpyridinium Chloride.

Mechanism of Action of Cetylpyridinium Chloride

Caption: Disruption of bacterial cell membrane by Cetylpyridinium Chloride.

References

- 1. Cetylpyridinium chloride CAS#: 123-03-5 [m.chemicalbook.com]

- 2. Cetylpyridinium chloride - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Cetylpyridinium | C21H38N+ | CID 2683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to 1-Acetonylpyridinium Chloride: Synthesis, Chemical Reactivity, and Biological Prospects

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetonylpyridinium chloride is a quaternary ammonium salt recognized primarily for its utility as a versatile reagent and intermediate in organic synthesis. While its biological activities are not extensively characterized, preliminary studies suggest a potential for antimicrobial applications. This technical guide provides a comprehensive overview of 1-Acetonylpyridinium chloride, focusing on its synthesis, well-documented chemical reactivity, and the current, albeit limited, understanding of its biological effects. Due to the nascent stage of research into its biological mechanism of action, this document emphasizes its established roles in chemical synthesis, providing detailed experimental insights and diagrammatic representations of its reactivity.

Introduction

1-Acetonylpyridinium chloride, a pyridinium salt featuring a ketone functional group, has carved a niche in the field of organic chemistry.[1] Its unique molecular architecture, combining a positively charged pyridinium ring with a reactive acetonyl side chain, makes it a valuable precursor for the synthesis of a variety of organic molecules, including ionic liquids and pharmaceutical intermediates.[1] While related compounds like Cetylpyridinium Chloride (CPC) have well-defined antimicrobial mechanisms, the biological action of 1-Acetonylpyridinium chloride is an area of emerging interest with limited current data. This guide aims to consolidate the existing knowledge on this compound, with a primary focus on its chemical properties and a secondary exploration of its biological potential.

Chemical Synthesis and Characterization

The synthesis of 1-Acetonylpyridinium chloride is most commonly achieved through the direct reaction of pyridine with a suitable acetylating or alkylating agent.

Synthesis via Reaction of Pyridine and Acetyl Chloride

A prevalent method for the synthesis of 1-Acetonylpyridinium chloride involves the reaction between pyridine and acetyl chloride.[1] This process is notable for its complex mechanistic pathway where acetyl chloride serves as both an acylating and alkylating precursor.[1]

Experimental Protocol:

-

Materials: Pyridine, Acetyl Chloride, appropriate solvent (e.g., a non-protic solvent).

-

Procedure: Acetyl chloride is added dropwise to a solution of pyridine under controlled temperature conditions, typically with cooling to manage the exothermic reaction. The reaction mixture is stirred for a specified period to allow for the formation of the product. The resulting solid is then typically isolated by filtration, washed with a suitable solvent to remove unreacted starting materials and byproducts, and dried.

-

Purification: Recrystallization from an appropriate solvent system can be employed to obtain the purified 1-Acetonylpyridinium chloride.

-

Characterization: The structure and purity of the synthesized compound are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry.[1]

Alternative Synthesis Route

An alternative synthesis involves the reaction of pyridine with ethyl acetoacetate in the presence of a Lewis acid, followed by an anion exchange with hydrochloric acid.[1]

Chemical Reactivity and Mechanism of Action in Synthesis

The primary "mechanism of action" of 1-Acetonylpyridinium chloride, as documented in the scientific literature, pertains to its role as a reactive intermediate in organic synthesis.

N-Acylation Reactions

The acetonyl group of 1-Acetonylpyridinium chloride can react with nucleophiles, leading to the formation of N-acylpyridinium ions. These ions are highly reactive intermediates in a variety of organic transformations.

Formation of Dihydropyridine Derivatives

When reacted with acetyl chloride, 1-Acetonylpyridinium chloride can participate in the formation of dihydropyridine derivatives, highlighting its versatility in synthetic organic chemistry.[1]

Role in [3+3] Cyclization Reactions

1-Acetonylpyridinium chloride has been utilized as a three-carbon building block in [3+3] cyclization strategies for the synthesis of substituted phenols. In these reactions, it serves as a synthetic equivalent of an acetone enolate.

Biological Activity and Potential Mechanism of Action

Research into the biological effects of 1-Acetonylpyridinium chloride is limited. The available data suggests a potential for antimicrobial activity, though the underlying mechanism has not been elucidated.

Antimicrobial Activity

Limited studies have evaluated the antimicrobial properties of 1-Acetonylpyridinium chloride. One study reported moderate activity against certain bacterial strains, while no significant activity was observed against fungal strains.[1] It is important to note that the well-documented membrane-disrupting mechanism of other pyridinium salts, such as Cetylpyridinium Chloride (CPC), where the positively charged pyridinium ring interacts with the negatively charged microbial cell membrane leading to cell lysis, has not been confirmed for 1-Acetonylpyridinium chloride.[1]

Table 1: Summary of Reported Biological Activity

| Activity Type | Target Organisms | Potency | Notes |

| Antimicrobial | Various bacterial strains | Moderate | Limited data available; mechanism not determined.[1] |

| Antifungal | Various fungal strains | No significant activity | Based on limited screening.[1] |

Use as a Precursor for Bioactive Molecules

1-Acetonylpyridinium chloride serves as an intermediate in the synthesis of compounds with demonstrated biological activity. For instance, it has been used in the synthesis of cardiotonic agents and dihydropyridine derivatives.[1] More recently, it has been employed in the synthesis of GSPT1 degrader compounds with potential applications in cancer therapy.

Safety and Handling

According to safety data sheets, 1-Acetonylpyridinium chloride is classified as a skin and eye irritant. Standard laboratory safety protocols, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound.

Conclusion and Future Directions

1-Acetonylpyridinium chloride is a valuable and versatile reagent in organic synthesis, with well-established reactivity profiles. Its application as a precursor for a range of more complex molecules, including those with potential therapeutic benefits, is a testament to its utility in chemical research and development.

The exploration of the direct biological effects of 1-Acetonylpyridinium chloride is still in its early stages. While preliminary data suggests a modest antimicrobial potential, further research is imperative to:

-

Elucidate the mechanism of antimicrobial action: Detailed studies are needed to determine if it acts via membrane disruption or through other cellular targets.

-

Conduct comprehensive biological screening: A broader evaluation of its activity against a wider range of microorganisms and in various cell-based assays is warranted to uncover its full biological potential.

-

Investigate its toxicological profile: A thorough assessment of its cytotoxicity and overall safety profile is necessary for any potential therapeutic application.

For researchers and scientists, 1-Acetonylpyridinium chloride remains a compound of interest primarily for its synthetic applications. However, the initial indications of biological activity suggest that it may also hold untapped potential in the realm of drug discovery and development, meriting further investigation.

References

1-Acetonylpyridinium Chloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 1-Acetonylpyridinium Chloride. Due to the limited publicly available quantitative data for this specific compound, this document summarizes the existing qualitative information and presents detailed, generalized experimental protocols for determining solubility and stability. This guide is intended to be a valuable resource for researchers and professionals in drug development, enabling them to assess the physicochemical properties of 1-Acetonylpyridinium Chloride and similar N-substituted pyridinium compounds.

Introduction

1-Acetonylpyridinium chloride is a quaternary pyridinium salt that has garnered interest in various scientific fields, including as a precursor for the synthesis of ionic liquids and for its potential antimicrobial activity.[1] A thorough understanding of its solubility and stability is crucial for its application in research and development, particularly in formulation science and medicinal chemistry. This guide aims to consolidate the known properties of 1-Acetonylpyridinium Chloride and provide standardized methodologies for its further characterization.

Solubility Data

Quantitative solubility data for 1-Acetonylpyridinium Chloride in various solvents is not extensively documented in publicly available literature. However, qualitative descriptions and data for structurally related compounds can provide valuable insights.

Qualitative Solubility:

1-Acetonylpyridinium Chloride is consistently reported to be soluble in water.[2][3] Its hygroscopic nature further suggests good affinity for aqueous media.[3][4]

Table 1: Qualitative Solubility of 1-Acetonylpyridinium Chloride

| Solvent | Solubility | Reference |

| Water | Soluble | [2][3] |

Stability Data

General Stability Profile:

-

Chemical Stability: Stable under normal storage conditions.[3]

-

Hygroscopic: Readily absorbs moisture from the air.[4][5] Storage in a dry, well-ventilated place with the container tightly closed is recommended.[5]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[5]

-

Hazardous Decomposition Products: Upon decomposition, it may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[3][5]

Experimental Protocols

The following are detailed, generalized experimental protocols for determining the solubility and stability of pyridinium salts like 1-Acetonylpyridinium Chloride.

Solubility Determination: Shake-Flask Method (Gravimetric)

This method is a standard approach for determining the equilibrium solubility of a compound in a specific solvent.

Methodology Workflow:

Caption: Gravimetric solubility determination workflow.

Stability Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the stability of a compound by monitoring its degradation over time under various stress conditions.

Methodology Workflow:

Caption: HPLC-based stability assessment workflow.

Signaling Pathways and Logical Relationships

While specific signaling pathways involving 1-Acetonylpyridinium Chloride are not well-defined in the literature, its potential as an antimicrobial agent suggests a logical relationship in a drug development context.

Logical Relationship in Antimicrobial Drug Discovery:

Caption: Antimicrobial drug discovery logical flow.

Conclusion

This technical guide has synthesized the available information on the solubility and stability of 1-Acetonylpyridinium Chloride. While quantitative data is sparse, the provided qualitative information and detailed experimental protocols offer a solid foundation for researchers and drug development professionals. The hygroscopic nature of the compound is a key stability consideration for its handling and formulation. Further empirical studies are necessary to fully elucidate its physicochemical profile, which will be critical for unlocking its full potential in various applications.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. benchchem.com [benchchem.com]

- 3. 1-ACETONYLPYRIDINIUM CHLORIDE CAS#: 42508-60-1 [chemicalbook.com]

- 4. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lup.lub.lu.se [lup.lub.lu.se]

Spectroscopic Analysis of 1-Acetonylpyridinium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-Acetonylpyridinium Chloride, a quaternary ammonium salt of interest in various chemical and pharmaceutical research domains. Due to the limited availability of specific experimental data for this compound in published literature, this guide presents predicted spectroscopic data based on the analysis of analogous structures. It also offers detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, intended to serve as a practical resource for researchers.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-Acetonylpyridinium Chloride. These predictions are derived from established principles of spectroscopy and data from structurally similar compounds, including other N-substituted pyridinium salts and ketones.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.8 - 9.2 | Doublet (d) | 2H | H-2, H-6 (ortho) |

| ~8.1 - 8.4 | Triplet (t) | 1H | H-4 (para) |

| ~7.9 - 8.2 | Triplet (t) | 2H | H-3, H-5 (meta) |

| ~5.5 - 5.9 | Singlet (s) | 2H | N-CH₂ |

| ~2.3 - 2.6 | Singlet (s) | 3H | -C(O)CH₃ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~205 - 210 | C=O (Ketone) |

| ~145 - 148 | C-2, C-6 |

| ~144 - 147 | C-4 |

| ~128 - 131 | C-3, C-5 |

| ~65 - 70 | N-CH₂ |

| ~28 - 32 | -C(O)CH₃ |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2950 - 2850 | Weak | Aliphatic C-H stretch |

| ~1720 - 1740 | Strong | C=O stretch (Ketone) |

| ~1630 - 1600 | Medium-Strong | Pyridinium ring C=C and C=N stretching vibrations |

| ~1480 - 1450 | Medium | Pyridinium ring vibrations |

| ~1200 - 1100 | Medium | Exocyclic N-C stretch |

Table 4: Predicted UV-Vis Spectroscopic Data

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent | Assignment |

| ~260 - 270 | Moderate | Ethanol | π → π* transition of the pyridinium ring |

| ~210 - 220 | High | Ethanol | π → π* transition of the pyridinium ring |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 1-Acetonylpyridinium Chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of 1-Acetonylpyridinium Chloride.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. Given the salt nature of the compound, Dimethyl sulfoxide-d₆ (DMSO-d₆) or Deuterium oxide (D₂O) are recommended.[1][2] DMSO-d₆ is often preferred as it can dissolve a wide range of organic salts and avoids the exchange of labile protons which can occur in D₂O.[3]

-

Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector (typically around 4-5 cm).

-

Cap the NMR tube securely.

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

-

Acquire a ¹³C NMR spectrum. This will require a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak at ~2.50 ppm for ¹H and ~39.5 ppm for ¹³C can be used as an internal reference.[1][4]

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean. Record a background spectrum.

-

Place a small amount of the solid 1-Acetonylpyridinium Chloride sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

-

Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the pellet in the sample holder of the spectrometer.

Data Acquisition:

-

Place the sample (ATR or KBr pellet) in the IR beam path.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., C=O stretch, aromatic C-H stretch, etc.).[6][7] The region from 1500 to 400 cm⁻¹ is often referred to as the "fingerprint region" and is unique for each compound.[5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of 1-Acetonylpyridinium Chloride of a known concentration in a UV-transparent solvent, such as ethanol or methanol.

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically an absorbance between 0.1 and 1.0).

-

Use quartz cuvettes with a 1 cm path length.

-

Fill one cuvette with the pure solvent to be used as a blank.

-

Fill another cuvette with the sample solution.

Data Acquisition:

-

Place the blank cuvette in the reference beam and the sample cuvette in the sample beam of the spectrophotometer.

-

Record the baseline with the blank solution.

-

Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.

-

Identify the wavelength(s) of maximum absorbance (λmax).

Data Analysis:

-

The λmax values correspond to electronic transitions within the molecule. For pyridinium compounds, these are typically π → π* transitions.[8][9]

-

If quantitative analysis is required, the Beer-Lambert law (A = εbc) can be applied, where A is the absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 1-Acetonylpyridinium Chloride.

Caption: Workflow for the complete spectroscopic characterization of a synthesized compound.

Caption: Relationship between molecular properties and expected spectroscopic signals.

References

- 1. labs.chem.byu.edu [labs.chem.byu.edu]

- 2. chem.washington.edu [chem.washington.edu]

- 3. researchgate.net [researchgate.net]

- 4. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

The Discovery and Enduring Legacy of Pyridinium Salts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridinium salts, a class of N-heterocyclic compounds, have played a pivotal role in the advancement of organic chemistry and drug development since their discovery. This technical guide provides a comprehensive overview of the history, discovery, and key synthetic methodologies for preparing these versatile structures. We delve into the seminal contributions of researchers like Menschutkin and Zincke, presenting detailed experimental protocols for the synthesis of both N-alkyl and N-aryl pyridinium salts. Quantitative data on reaction yields and kinetics are systematically summarized in tabular format to facilitate comparison and application. Furthermore, key reaction pathways and experimental workflows are visualized using Graphviz to provide clear, logical representations for researchers.

A Journey Through Time: The Discovery and Historical Context of Pyridinium Salts

The story of pyridinium salts is intrinsically linked to the discovery and characterization of pyridine itself. While pyridine was first isolated from coal tar in the mid-19th century, its structure was a subject of debate until Wilhelm Körner and James Dewar proposed its benzene-like cyclic structure in 1869 and 1871, respectively. The first synthesis of a heteroaromatic compound, pyridine, was achieved by William Ramsay in 1876 by reacting acetylene and hydrogen cyanide in a red-hot iron-tube furnace.

The formal discovery of pyridinium salts can be attributed to the pioneering work of Nikolai Menschutkin in 1890. While studying the reaction of tertiary amines with alkyl halides, he established that pyridine, a tertiary amine, reacts with alkyl halides to form quaternary ammonium salts, which he termed "pyridinium" salts. This reaction, now famously known as the Menschutkin reaction , became the foundational method for the synthesis of N-alkylpyridinium salts and laid the groundwork for understanding their formation and reactivity.

Another significant milestone in the history of pyridinium salts was the development of the Zincke reaction , reported by Theodor Zincke in 1903. This reaction provides a method for the synthesis of N-arylpyridinium salts by reacting a pyridine with 2,4-dinitrochlorobenzene and a primary amine. The initial product, a Zincke salt, can then be transformed into the desired N-arylpyridinium salt.

The synthesis of the pyridine ring itself, a necessary precursor for many pyridinium salts, was significantly advanced by Arthur Rudolf Hantzsch in 1881 with the Hantzsch pyridine synthesis , and later by Aleksei Chichibabin in 1924 with the Chichibabin pyridine synthesis . These methods enabled the creation of a wide variety of substituted pyridines, which could then be converted into a diverse array of pyridinium salts.

Core Synthetic Methodologies: A Practical Guide

The synthesis of pyridinium salts primarily revolves around the quaternization of the nitrogen atom in the pyridine ring. The two most fundamental and widely employed methods are the Menschutkin reaction for N-alkylation and the Zincke reaction for N-arylation.

The Menschutkin Reaction: Synthesis of N-Alkylpyridinium Salts

The Menschutkin reaction is a bimolecular nucleophilic substitution (SN2) reaction where the lone pair of electrons on the pyridine nitrogen attacks the electrophilic carbon of an alkyl halide, displacing the halide ion and forming a new C-N bond.

-

Menschutkin Reaction Pathway

Experimental Protocol: Synthesis of N-Benzylpyridinium Chloride

This protocol details the synthesis of N-benzylpyridinium chloride, a common N-alkylpyridinium salt, via the Menschutkin reaction.

Materials:

-

Pyridine (freshly distilled)

-

Benzyl chloride

-

Anhydrous acetonitrile (or another polar aprotic solvent like acetone)

-

Diethyl ether (for washing)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add pyridine (1.0 eq.).

-

Add anhydrous acetonitrile to dissolve the pyridine.

-

Slowly add benzyl chloride (1.0 - 1.1 eq.) to the stirring solution at room temperature. The reaction is exothermic.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the precipitation of the pyridinium salt.

-

After the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize precipitation.

-

Collect the white crystalline product by vacuum filtration.

-

Wash the crystals with cold diethyl ether to remove any unreacted starting materials.

-

Dry the N-benzylpyridinium chloride product under vacuum.

The Zincke Reaction: Synthesis of N-Arylpyridinium Salts

The Zincke reaction is a multi-step process for the preparation of N-arylpyridinium salts. It involves the initial formation of an activated pyridinium salt (a Zincke salt) by reacting pyridine with an activating agent, typically 2,4-dinitrochlorobenzene. This intermediate then reacts with a primary amine, leading to a ring-opening and subsequent ring-closing cascade to form the N-substituted pyridinium salt.[1]

-

Zincke Reaction Pathway

Experimental Protocol: Synthesis of N-Phenylpyridinium Chloride

This protocol outlines the synthesis of N-phenylpyridinium chloride via the Zincke reaction.

Part A: Synthesis of N-(2,4-Dinitrophenyl)pyridinium Chloride (Zincke Salt)

Materials:

-

Pyridine

-

2,4-Dinitrochlorobenzene

-

Acetone

Procedure:

-

Dissolve 2,4-dinitrochlorobenzene (1.0 eq.) in acetone in a round-bottom flask.

-

Slowly add pyridine (1.0 eq.) to the solution.

-

Stir the mixture at room temperature. The Zincke salt will precipitate out of the solution.

-

Allow the reaction to proceed for several hours to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash with cold acetone.

-

The Zincke salt can be purified by recrystallization if necessary and should be handled with care as it can be a skin irritant.

Part B: Synthesis of N-Phenylpyridinium Chloride

Materials:

-

N-(2,4-Dinitrophenyl)pyridinium chloride (from Part A)

-

Aniline

-

Ethanol

Procedure:

-

Suspend the N-(2,4-dinitrophenyl)pyridinium chloride (1.0 eq.) in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add aniline (2.0 eq.) to the suspension.

-

Heat the mixture to reflux. The color of the reaction mixture will change as the reaction progresses.

-

Continue refluxing for 2-3 hours.

-

Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

-

If precipitation is incomplete, the solvent can be partially evaporated under reduced pressure.

-

Collect the crude N-phenylpyridinium chloride by filtration.

-

The product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Hantzsch Pyridine Synthesis: A Precursor Route

While not a direct synthesis of pyridinium salts, the Hantzsch synthesis is a powerful one-pot method for constructing the pyridine ring itself, which can then be N-alkylated or N-arylated. This multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[2] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine derivative.[3]

-

Hantzsch Pyridine Synthesis Workflow

Experimental Protocol: Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

Materials:

-

Benzaldehyde

-

Ethyl acetoacetate

-

Ammonium hydroxide (25% aqueous solution)

-

Ethanol

Procedure:

-

In a round-bottom flask, combine benzaldehyde (1.0 eq.) and ethyl acetoacetate (2.0 eq.) in ethanol.

-

To this stirring mixture, add ammonium hydroxide (1.1 eq.) dropwise.

-

Heat the reaction mixture to reflux for 3-4 hours. A precipitate will form as the reaction proceeds.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold ethanol and then with water.

-

Recrystallize the crude product from ethanol to obtain the purified 1,4-dihydropyridine.

Quantitative Analysis of Pyridinium Salt Formation

The efficiency of pyridinium salt synthesis is influenced by various factors, including the nature of the substituents on the pyridine ring, the reactivity of the alkyl or aryl halide, and the reaction conditions.

Yields of the Zincke Reaction

The Zincke reaction is a versatile method for preparing N-arylpyridinium salts. The yields can vary depending on the electronic nature of the substituents on both the pyridine and the primary amine.

| Pyridine Reactant | Amine Reactant | Product | Yield (%) | Reference |

| Pyridine | Aniline | N-Phenylpyridinium chloride | Good | |

| 3-Bromopyridine | Aniline | 1-Phenyl-3-bromopyridinium chloride | 99% (isotopic labeling) | |

| 2-Phenylpyridine | Aniline | 1,2-Diphenylpyridinium chloride | Good | |

| 3-Fluoropyridine | Aniline | 1-Phenyl-3-fluoropyridinium chloride | Reasonable |

Kinetics of the Menschutkin Reaction

The rate of the Menschutkin reaction is highly dependent on the solvent, the steric hindrance around the nitrogen atom, and the nature of the leaving group on the alkyl halide. Kinetic studies provide valuable insights into these effects.

| Pyridine Derivative | Alkyl Halide | Solvent | Activation Energy (Ea) (kJ/mol) | Reference |

| Pyridine | Methyl Iodide | Acetonitrile | 47.03 | |

| Triethylamine | Methyl Iodide | Acetonitrile-Methanol mixtures | - | [1] |

| Pyridine | Methyl Iodide | Gas Phase | ~114.6 (Calculated) | [3] |

| Pyridine | Methyl Iodide | Acetonitrile | ~78.7 (Calculated) | [3] |

Conclusion

The discovery of pyridinium salts over a century ago opened up a vast and fertile area of chemical research. From the foundational Menschutkin and Zincke reactions to the elegant construction of the pyridine ring via the Hantzsch synthesis, the methodologies for preparing these compounds have been refined and expanded, cementing their importance in modern organic synthesis. The quantitative data on reaction yields and kinetics, coupled with detailed experimental protocols, provide a robust toolkit for researchers in academia and industry. The continued exploration of pyridinium salt chemistry promises to yield new catalysts, materials, and therapeutic agents, ensuring their relevance for years to come.

References

Theoretical and Computational Investigations of 1-Acetonylpyridinium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetonylpyridinium chloride, a quaternary ammonium compound, holds significant interest in organic synthesis and materials science. While extensive experimental data on its properties and applications exist, a dedicated and comprehensive theoretical and computational analysis remains a developing area of research. This technical guide outlines the established computational methodologies, based on studies of analogous pyridinium salts, that are pivotal for a deep molecular-level understanding of 1-acetonylpyridinium chloride. It details the theoretical framework, computational protocols, and expected quantitative data from such investigations, providing a roadmap for future research in this domain.

Introduction

1-Acetonylpyridinium chloride is an organic salt composed of a pyridinium cation and a chloride anion. The cation features an acetonyl group attached to the nitrogen atom of the pyridine ring.[1] Understanding the molecule's three-dimensional structure, electronic properties, and vibrational characteristics is crucial for predicting its reactivity, stability, and potential interactions in various chemical and biological systems. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful toolkit for elucidating these properties with high accuracy.[1] This guide focuses on the application of these theoretical methods to 1-acetonylpyridinium chloride.

Theoretical Framework and Computational Methods

The primary theoretical approach for studying molecules like 1-acetonylpyridinium chloride is Density Functional Theory (DFT). DFT has been successfully employed to predict the geometric and electronic properties of various pyridinium salts.[1][2][3][4]

Geometry Optimization

The first step in any computational study is to determine the molecule's most stable three-dimensional structure, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For pyridinium salts, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable method.[1][3] This functional, combined with a suitable basis set such as 6-311++G(d,p), provides a good balance between computational cost and accuracy for predicting bond lengths, bond angles, and dihedral angles.[1]

Vibrational Frequency Analysis

Once the geometry is optimized, a vibrational frequency analysis is performed. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to validate the computational model. The calculated vibrational modes provide a detailed picture of the atomic motions associated with each peak in the spectrum.

Electronic Property Analysis

DFT calculations also provide valuable insights into the electronic structure of 1-acetonylpyridinium chloride. Key electronic properties that can be calculated include:

-

Natural Bond Orbital (NBO) Analysis: This method investigates the delocalization of electron density and the nature of chemical bonds within the molecule.

-

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO, and the gap between them, are important indicators of a molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, highlighting regions that are prone to electrophilic or nucleophilic attack.

Data Presentation: Expected Quantitative Insights

While a dedicated computational study on 1-acetonylpyridinium chloride is not extensively documented in the reviewed literature, the following tables summarize the expected quantitative data based on DFT calculations of similar pyridinium compounds. These values serve as a benchmark for future theoretical investigations.

Table 1: Predicted Geometrical Parameters for the 1-Acetonylpyridinium Cation

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | C-N (ring) | ~ 1.34 - 1.38 |

| C-C (ring) | ~ 1.38 - 1.40 | |

| N-CH₂ | ~ 1.48 | |

| CH₂-C=O | ~ 1.52 | |

| C=O | ~ 1.22 | |

| C-CH₃ | ~ 1.51 | |

| Bond Angles (°) | C-N-C (ring) | ~ 120 - 122 |

| N-C-C (ring) | ~ 118 - 120 | |

| C-N-CH₂ | ~ 119 | |

| N-CH₂-C=O | ~ 110 | |

| CH₂-C(=O)-CH₃ | ~ 117 |

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| C=O Stretch | Carbonyl | ~ 1720 - 1740 |

| C-N Stretch (ring) | Pyridinium | ~ 1300 - 1400 |

| C-C Stretch (ring) | Pyridinium | ~ 1450 - 1600 |

| CH₂ Bend | Acetonyl | ~ 1400 - 1450 |

| CH₃ Bend | Acetonyl | ~ 1350 - 1400 |

Experimental Protocols: A Computational Workflow

The following section details a standard protocol for conducting a theoretical and computational study of 1-acetonylpyridinium chloride.

Molecular Structure Preparation

-

Initial Structure Generation: The 3D structure of the 1-acetonylpyridinium cation and the chloride anion are drawn using a molecular modeling software (e.g., GaussView, Avogadro).

-

Pre-optimization: A preliminary geometry optimization is performed using a lower-level theory (e.g., a semi-empirical method or a smaller basis set) to obtain a reasonable starting geometry.

DFT Calculations

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is used.

-

Methodology:

-

Functional: B3LYP

-

Basis Set: 6-311++G(d,p)

-

Solvation Model: To simulate a solution environment, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed, specifying the solvent (e.g., water, methanol).

-

-

Geometry Optimization: A full geometry optimization is performed in the gas phase and/or in the selected solvent. The convergence criteria should be set to tight to ensure a true energy minimum is found.

-

Frequency Calculation: A frequency calculation is performed at the same level of theory as the optimization to confirm the nature of the stationary point and to obtain the theoretical vibrational spectra.

-

Electronic Property Calculations: NBO analysis, HOMO-LUMO energy calculations, and MEP mapping are performed on the optimized geometry.

Data Analysis

-

Geometric Parameters: The optimized bond lengths, bond angles, and dihedral angles are extracted and tabulated.

-

Vibrational Spectra: The calculated vibrational frequencies and intensities are used to generate a theoretical IR spectrum. The vibrational modes are visualized to assign the calculated frequencies to specific atomic motions.

-

Electronic Properties: The output of the NBO, HOMO-LUMO, and MEP calculations is analyzed to understand the electronic structure and reactivity of the molecule.

Mandatory Visualizations

The following diagrams illustrate key aspects of the theoretical and computational study of 1-acetonylpyridinium chloride.

Caption: A typical computational workflow for the theoretical study of 1-acetonylpyridinium chloride.

Caption: Molecular structure of 1-Acetonylpyridinium Chloride.

Conclusion

This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of 1-acetonylpyridinium chloride. By employing Density Functional Theory with the B3LYP functional and a suitable basis set, researchers can obtain detailed insights into the molecule's geometry, vibrational properties, and electronic structure. The outlined computational protocol and the expected quantitative data serve as a valuable resource for initiating and conducting in-depth theoretical investigations of this and related pyridinium salts, ultimately contributing to a more profound understanding of their chemical behavior and potential applications.

References

Application Notes and Protocols: Synthesis and Antimicrobial Evaluation of 1-Acetonylpyridinium Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 1-Acetonylpyridinium Chloride and the evaluation of its antimicrobial properties. The protocols are intended for use by qualified researchers in a laboratory setting.

Synthesis of 1-Acetonylpyridinium Chloride

The synthesis of 1-Acetonylpyridinium Chloride is achieved through the quaternization of pyridine with chloroacetone. This is a standard N-alkylation reaction, a common method for preparing pyridinium salts.[1] The reaction proceeds via a nucleophilic attack of the nitrogen atom of the pyridine ring on the electrophilic carbon of chloroacetone.

Experimental Protocol: Synthesis of 1-Acetonylpyridinium Chloride

Materials:

-

Pyridine (C₅H₅N), anhydrous

-

Chloroacetone (C₃H₅ClO), stabilized

-

Anhydrous diethyl ether ((C₂H₅)₂O)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve pyridine (1 equivalent) in a suitable solvent such as acetonitrile or allow the reaction to proceed neat.

-

Addition of Chloroacetone: Slowly add chloroacetone (1.1 equivalents) to the stirring solution of pyridine at room temperature. An exothermic reaction may be observed.

-

Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 60-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[2]

-

Product Isolation: After the reaction is complete, cool the mixture to room temperature. The product, 1-Acetonylpyridinium Chloride, may precipitate out of the solution. If not, add anhydrous diethyl ether to precipitate the salt.

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with cold anhydrous diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the purified 1-Acetonylpyridinium Chloride under vacuum to obtain a crystalline solid.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.

Caption: Synthesis workflow for 1-Acetonylpyridinium Chloride.

Postulated Mechanism of Antimicrobial Action

The antimicrobial activity of pyridinium salts is primarily attributed to their cationic nature, which facilitates their interaction with the negatively charged components of microbial cell membranes.[3] The proposed mechanism involves the disruption of the cell membrane's integrity, leading to the leakage of essential intracellular components and ultimately cell death.[3]

The positively charged pyridinium headgroup is thought to electrostatically interact with the negatively charged phospholipids in the bacterial cell membrane. The acetonyl group, being a relatively short chain, may then penetrate the hydrophobic core of the lipid bilayer, causing disorganization and increased permeability. This disruption can lead to the dissipation of the membrane potential, inhibition of essential enzymatic activities, and leakage of cytoplasmic contents.

Caption: Postulated mechanism of antimicrobial action.

Protocols for Antimicrobial Susceptibility Testing

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.[4][5]

Materials:

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi

-

Standardized microbial inoculum (e.g., 0.5 McFarland standard)

-

Stock solution of 1-Acetonylpyridinium Chloride in a suitable solvent (e.g., sterile water or DMSO)

-

Positive control antibiotic (e.g., Ceftazidime)

-

Negative control (broth only)

-

Incubator

Procedure:

-

Preparation of Microtiter Plates: Add 100 µL of sterile broth to each well of a 96-well plate.

-

Serial Dilutions: Add 100 µL of the 1-Acetonylpyridinium Chloride stock solution to the first well of a row. Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

-

Inoculation: Add 10 µL of the standardized microbial inoculum to each well, resulting in a final volume of 110 µL.

-

Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth only), and a growth control (broth with inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Caption: Workflow for MIC determination by broth microdilution.

Data Presentation: Antimicrobial Activity of Structurally Related Pyridinium Salts

While the specific antimicrobial activity of 1-Acetonylpyridinium Chloride requires experimental determination, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of structurally related N-substituted pyridinium salts against common microbial strains. This data provides a reference for the expected range of activity. It has been observed that the length of the alkyl chain on the pyridinium nitrogen can influence antimicrobial efficacy.[5]

| Compound/Strain | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Candida albicans (ATCC 90028) |

| N-benzyl-pyridinium derivative (2d) | 8 µg/mL | 32 µg/mL | 64 µg/mL | 32 µg/mL |

| N-(3-phenylpropyl)-pyridinium derivative (3d) | 4 µg/mL | 16 µg/mL | 32 µg/mL | 16 µg/mL |

| N-(3-phenylpropyl)-pyridinium derivative (4d) | 8 µg/mL | 32 µg/mL | 64 µg/mL | 32 µg/mL |

| Ceftazidime (Control) | 4 µg/mL | 8 µg/mL | 8 µg/mL | - |

Data is adapted from a study on benzylidenehydrazinylpyridinium derivatives for illustrative purposes.[5]

Note: The antimicrobial activity of 1-Acetonylpyridinium Chloride must be determined experimentally. The data presented here for related compounds is for reference only and may not be representative of the target compound's efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. WO2016092499A1 - An improved process for the production of quaternary pyridinium salts - Google Patents [patents.google.com]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. Synthesis and Antimicrobial Activity of Some Pyridinium Salts | MDPI [mdpi.com]

- 5. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1-Acetonylpyridinium Chloride as a Phase Transfer Catalyst

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data and specific applications for "1-Acetonylpyridinium Chloride" as a phase transfer catalyst are not extensively available in the reviewed literature. The following application notes and protocols are based on the general principles of phase transfer catalysis (PTC) involving quaternary ammonium salts and the known reactivity of analogous N-substituted pyridinium compounds. These should be regarded as a starting point for research and development, with the understanding that optimization will be necessary for specific applications.

Introduction to 1-Acetonylpyridinium Chloride as a Phase Transfer Catalyst

1-Acetonylpyridinium chloride is a quaternary ammonium salt that possesses the potential to function as a phase transfer catalyst.[1] Like other quaternary 'onium' salts, it can facilitate the transfer of a reactant, typically an anion, from an aqueous or solid phase into an organic phase where the reaction with an organic substrate occurs.[2][3] The structure of 1-Acetonylpyridinium Chloride, featuring a hydrophilic pyridinium head and a potentially reactive acetonyl group, suggests its utility in various nucleophilic substitution reactions.

The efficiency of a phase transfer catalyst is influenced by several factors, including the structure of the catalyst, the nature of the reactants, the solvent system, and the reaction conditions.[4][5] While specific data for 1-Acetonylpyridinium Chloride is limited, its performance can be anticipated to be comparable to other N-alkyl and N-acylmethylpyridinium salts in similar applications.

Potential Applications in Organic Synthesis

Based on the general applications of pyridinium-based phase transfer catalysts, 1-Acetonylpyridinium Chloride could be employed in a variety of organic transformations, including:

-

Nucleophilic Substitution Reactions (SNA_r): Facilitating the reaction of nucleophiles (e.g., cyanide, azide, halides, phenoxides) with organic halides.[6]

-

Alkylation Reactions: Catalyzing the C-, O-, N-, and S-alkylation of various substrates.

-

Condensation Reactions: Promoting aldol-type and other base-catalyzed condensation reactions.

-

Oxidation and Reduction Reactions: Assisting in the transfer of oxidizing or reducing agents between phases.

Proposed Mechanism of Action

The catalytic cycle of 1-Acetonylpyridinium Chloride in a liquid-liquid phase transfer system is proposed to follow the established mechanism for quaternary ammonium salts.

Diagram: Proposed Catalytic Cycle of 1-Acetonylpyridinium Chloride

Caption: Proposed mechanism of 1-Acetonylpyridinium Chloride in phase transfer catalysis.

Experimental Protocols (General Procedures)

The following are generalized protocols for utilizing 1-Acetonylpyridinium Chloride as a phase transfer catalyst in a nucleophilic substitution reaction. Note: These are starting points and require optimization for specific substrates and reaction conditions.

Synthesis of 1-Acetonylpyridinium Chloride

A plausible synthetic route to 1-Acetonylpyridinium Chloride involves the quaternization of pyridine with chloroacetone.

Diagram: Synthesis of 1-Acetonylpyridinium Chloride

Caption: General synthetic scheme for 1-Acetonylpyridinium Chloride.

Protocol:

-

To a solution of pyridine (1.0 eq) in a suitable solvent (e.g., acetone, acetonitrile), add chloroacetone (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for a specified period (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, the product may precipitate from the solution. If not, the solvent can be removed under reduced pressure.

-

Wash the resulting solid with a non-polar solvent (e.g., diethyl ether, hexane) to remove any unreacted starting materials.

-

Dry the purified 1-Acetonylpyridinium Chloride under vacuum.

General Protocol for a Phase Transfer Catalyzed Nucleophilic Substitution

This protocol describes a typical liquid-liquid PTC reaction, for example, the conversion of an alkyl chloride to an alkyl cyanide.

Materials:

-

Alkyl chloride (e.g., 1-chlorooctane)

-

Sodium cyanide (NaCN)

-

1-Acetonylpyridinium Chloride

-

Organic solvent (e.g., toluene, dichloromethane)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alkyl chloride (1.0 eq) in the organic solvent.

-

In a separate beaker, prepare an aqueous solution of sodium cyanide (e.g., 1.5-2.0 eq).

-

Add the aqueous sodium cyanide solution to the organic solution of the alkyl chloride.

-

Add a catalytic amount of 1-Acetonylpyridinium Chloride (e.g., 1-5 mol%) to the biphasic mixture.

-

Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) with vigorous stirring to ensure efficient mixing of the two phases.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and separate the aqueous and organic layers.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by an appropriate method, such as distillation or column chromatography.

Data Presentation (Hypothetical Data)

The following tables present hypothetical data to illustrate the potential effect of various parameters on a phase transfer catalyzed reaction using 1-Acetonylpyridinium Chloride.

Table 1: Effect of Catalyst Loading on Reaction Yield

| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

| 1 | 0.5 | 12 | 65 |

| 2 | 1.0 | 12 | 85 |

| 3 | 2.5 | 12 | 92 |

| 4 | 5.0 | 12 | 93 |

Table 2: Influence of Solvent on Reaction Outcome

| Entry | Solvent | Reaction Time (h) | Yield (%) |

| 1 | Toluene | 10 | 90 |

| 2 | Dichloromethane | 10 | 82 |

| 3 | Hexane | 10 | 45 |

| 4 | Acetonitrile | 10 | 75 |

Table 3: Comparison with Other Phase Transfer Catalysts

| Entry | Catalyst | Reaction Time (h) | Yield (%) |